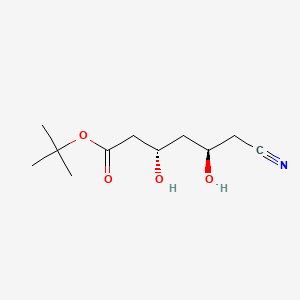

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 . It is an intermediate in the preparation of Atorvastatin 10-Trans .

Physical and Chemical Properties Analysis

This compound is a solid and is soluble in dichloromethane . It should be stored at -20° C .Scientific Research Applications

Biocatalytic Reduction in Synthesis

A study by Wolberg, Hummel, and Müller (2001) outlines a stereoselective chemoenzymatic synthesis process that produces all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, a compound closely related to the requested chemical. This process is significant for synthesizing versatile 1,3-diol building blocks, demonstrating the utility of such esters in creating complex organic molecules with high enantiopurity and regioselectivity (Wolberg, Hummel, & Müller, 2001).

Synthesis of Chiral Precursors for Statins

Gong et al. (2017) identified a robust carbonyl reductase from Lactobacillus brevis that shows high activity and excellent diastereoselectivity toward synthesizing chiral diols, specifically t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate. This chiral diol is an advanced precursor for atorvastatin, a widely used cholesterol-lowering drug. The engineered biocatalyst demonstrated significant potential for practical synthesis, highlighting the importance of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester and its derivatives in pharmaceutical manufacturing (Gong et al., 2017).

Whole Cell Biosynthesis in Organic Solvents

Liu et al. (2018) explored the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a compound structurally similar to the requested chemical, using carbonyl reductase in organic solvents. The study demonstrated enhanced biotransformation processes in non-aqueous environments, suggesting the versatility of such ester compounds in biocatalytic reactions and their potential in industrial applications for producing high-value chiral intermediates (Liu et al., 2018).

Properties

IUPAC Name |

tert-butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTYMGFSEOSJKM-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CC#N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C[C@@H](CC#N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675780 |

Source

|

| Record name | tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186508-94-1 |

Source

|

| Record name | tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/no-structure.png)

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

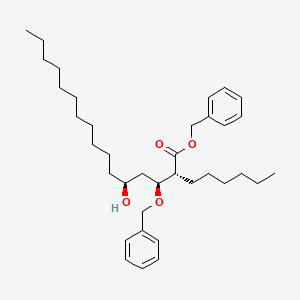

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)